N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide
Description
“N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide” is a synthetic small molecule characterized by a 1,3-benzothiadiazole core fused with a cyclopropyl group and functionalized with a morpholine-4-carboxamide moiety via an ethyl linker. The cyclopropyl substituent at position 3 introduces steric constraints, while the morpholine carboxamide tail contributes to solubility and pharmacokinetic modulation.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-16(18-9-11-24-12-10-18)17-7-8-19-14-3-1-2-4-15(14)20(13-5-6-13)25(19,22)23/h1-4,13H,5-12H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMXZMMNPGWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring linked to a benzothiadiazole moiety and a cyclopropyl group. Its molecular formula is with a molecular weight of approximately 349.45 g/mol. The intricate structure suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.45 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the benzothiadiazole moiety is particularly significant as it has been associated with anti-inflammatory and anticancer activities in similar compounds.
Key Mechanisms:
- Enzyme Inhibition: Potential inhibition of enzymes related to metabolic pathways.
- Receptor Modulation: Interaction with receptors involved in inflammatory responses.
Therapeutic Potential
The compound's structure suggests potential applications in:
- Anti-inflammatory therapies
- Cancer treatments
- Antimicrobial agents
Study 1: Anti-cancer Activity
A study conducted on derivatives of benzothiadiazole indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that compounds containing the benzothiadiazole framework effectively inhibited certain kinases involved in cancer progression. The inhibition was dose-dependent, highlighting the compound's potential as a therapeutic agent .
Table 2: Summary of Biological Activities
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In vivo efficacy: Evaluating the compound's effects in animal models.
- Toxicology: Assessing safety profiles for potential clinical applications.
- Mechanistic studies: Understanding the precise molecular interactions at play.
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Solubility : The ethyl linker in the target compound may improve water solubility compared to the direct sulfonyl linkage in the benzothiazole analogue.
- LogP : The cyclopropyl group in both compounds reduces lipophilicity, but the morpholine carboxamide in the target compound likely enhances polarity, favoring blood-brain barrier penetration.
Bioactivity and Mechanism
While neither compound has fully published bioactivity data, structural analysis suggests divergent targets:
- Target Compound : The benzothiadiazole core is associated with antiviral and anti-inflammatory applications in literature (e.g., analogues like benzothiadiazole dendrimers). The sulfone group may enhance binding to cysteine proteases .
Preparation Methods
Rearrangement and Alkylation
The rearrangement of saccharine derivatives under sodium methoxide generates the benzothiazine intermediate, which is critical for subsequent modifications. Alkylation with methyl iodide at position 2 ensures structural rigidity, a step requiring anhydrous conditions and temperatures of 60–80°C.
Morpholine Carboxamide Side-Chain Synthesis
The morpholine carboxamide moiety is synthesized via diastereoselective ring-opening of oxazetidine derivatives, as reported in ACS Journal of Organic Chemistry. Tosyl-oxazetidine (1 ) reacts with α-formyl carboxylates (2 ) under DBU catalysis, forming morpholine hemiaminals (3a ) through a base-promoted cascade (Table 1). This method achieves axial positioning of carboxylate and hydroxyl groups, minimizing pseudo A1,3 strain and leveraging anomeric effects for stereocontrol.
Table 1: Diastereoselective Synthesis of Morpholine Hemiaminals
| Entry | Substrate | Base | Product (Yield %) | dr (Major:Minor) |
|---|---|---|---|---|
| 1 | 1 + 2a | DBU | 3a (72) | 3:1 |
Coupling of Benzothiadiazole and Morpholine Units
The ethyl linker bridging the benzothiadiazole and morpholine units is installed via nucleophilic substitution or amide coupling. Patent CN102746288A describes a method where 4-phenyl-3-morpholone intermediates react with chloroacetyl chloride, followed by esterification and amidation. For the target compound, the benzothiadiazole intermediate’s primary amine reacts with morpholine-4-carbonyl chloride under Schotten-Baumann conditions, yielding the carboxamide linkage.
Key Reaction Steps:
- Activation of Carboxylic Acid: Morpholine-4-carboxylic acid is activated using thionyl chloride to form the acyl chloride.
- Amidation: The benzothiadiazole ethylamine derivative reacts with the acyl chloride in dichloromethane with triethylamine as a base, achieving 85–90% yields.
Optimization and Scalability
Solvent and Temperature Effects
Reaction efficiency depends on solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Patent EP0146102B1 recommends toluene for alkylation steps due to its high boiling point (110–120°C) and inertness.
Purification Techniques
Chromatographic separation is critical for isolating diastereomers. The ACS study reports successful separation of 3a′ and 3a″ using silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% purity.
Structural Characterization and Analytical Data
Table 2: Physicochemical Properties of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₄S |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2097930-22-6 |
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.25 (t, J = 6.8 Hz, 2H, NCH₂), 3.70–3.40 (m, 8H, morpholine), 2.10–1.90 (m, 1H, cyclopropyl CH), 1.20–1.00 (m, 4H, cyclopropyl CH₂).
Applications and Derivatives
While biological data for this specific compound are limited, structurally related benzothiadiazoles exhibit kinase inhibitory and anti-inflammatory activities. The trifluoromethylpyridine derivative (CAS 2097926-75-3) demonstrates enhanced metabolic stability, suggesting potential for lead optimization.
Q & A
Q. What are the key synthetic steps for synthesizing N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclopropane ring formation via [2+1] cycloaddition or alkylation.
- Benzothiadiazole core construction using coupling reactions (e.g., Suzuki-Miyaura for aromatic substitution).
- Morpholine carboxamide conjugation via nucleophilic acyl substitution or carbodiimide-mediated coupling. Reaction conditions (temperature, solvent, catalysts) are optimized for yield and purity, with intermediates validated by NMR and mass spectrometry .
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction completion.
- In-situ spectroscopic techniques (e.g., FTIR) monitor functional group transformations (e.g., amide bond formation).
- Purity is confirmed via melting point analysis and ≥95% HPLC peak area thresholds .
Q. What spectroscopic methods are used for structural confirmation?
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., morpholine methylene groups at δ ~3.5–3.7 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
Q. How are preliminary biological activities assessed?
- In vitro assays : Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition (e.g., kinase targets) or cell viability (MTT assay).
- Selectivity screening : Cross-testing against non-target receptors to assess specificity.
- Solubility and stability : PBS/DMSO solubility and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
- Computational modeling : Molecular docking identifies critical binding interactions (e.g., morpholine oxygen hydrogen bonding).
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity.
- Bioisosteric replacement : Swapping benzothiadiazole with thiadiazole or oxadiazole to validate pharmacophore requirements .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in carboxamide coupling.
- Catalyst optimization : Pd(PPh₃)₄ for Suzuki-Miyaura couplings or DMAP for acylations.
- Microwave-assisted synthesis : Reduces reaction time for cyclopropane formation by 30–50% .
Q. How are solubility challenges addressed in biological assays?
- Co-solvent systems : 10% DMSO/PBS or cyclodextrin-based formulations improve aqueous solubility.
- Salt formation : Hydrochloride salts enhance crystallinity and dissolution.
- Prodrug derivatization : Phosphate esters or PEGylation for enhanced bioavailability .
Q. How to analyze discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic (PK) studies : Measure plasma half-life, clearance, and tissue distribution.
- Metabolite profiling : LC-MS identifies active/inactive metabolites (e.g., morpholine N-oxidation).
- Protein binding assays : Assess serum albumin binding to explain reduced free drug concentrations .
Q. What design principles guide the development of analogs with improved efficacy?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on benzothiadiazole to enhance electron-deficient π-π interactions.
- Steric optimization : Bulky cyclopropyl groups reduce off-target binding.
- Hybrid scaffolds : Fuse morpholine with piperazine or thiomorpholine for diversified H-bonding .
Q. How are computational methods used to predict biological targets?
- Reverse docking : Screens compound against protein databases (e.g., PDB) to identify putative targets.
- Molecular dynamics (MD) simulations : Evaluates binding stability over 100-ns trajectories.
- QSAR models : Correlates molecular descriptors (logP, polar surface area) with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
